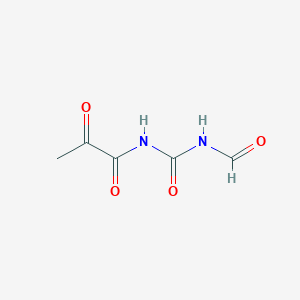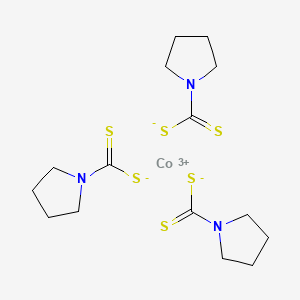
butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “butyl prop-2-enoate; ethenyl acetate; N-(hydroxymethyl)prop-2-enamide” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. Ethenyl acetate, commonly known as vinyl acetate, is an ester of acetic acid. N-(hydroxymethyl)prop-2-enamide is an amide derivative of acrylic acid.
Méthodes De Préparation
Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethenyl Acetate: Ethenyl acetate is produced via the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This process can be carried out using either the gas phase or liquid phase method. The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses ethylene and acetic acid with palladium chloride and copper chloride as catalysts .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde with acrylamide in the presence of a secondary amine. This reaction typically occurs at elevated temperatures to prevent premature polymerization .
Analyse Des Réactions Chimiques
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other vinyl monomers such as styrene and vinyl acetate. Common reagents used in these reactions include radical initiators like benzoyl peroxide .
Ethenyl Acetate: Ethenyl acetate can undergo polymerization to form poly(vinyl acetate), which is used in adhesives and coatings. It can also react with alcohols to form esters and with amines to form amides. Common reagents include radical initiators and catalysts like palladium .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can undergo polymerization to form poly(N-(hydroxymethyl)acrylamide). It can also participate in Mannich reactions and other condensation reactions. Common reagents include formaldehyde and secondary amines .
Applications De Recherche Scientifique
Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of synthetic resins and fibers .
Ethenyl Acetate: Ethenyl acetate is widely used in the production of poly(vinyl acetate) and poly(vinyl alcohol), which are used in adhesives, coatings, and films. It is also used as a solvent in the production of paints, inks, and coatings .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is used in the production of hydrogels and other polymeric materials for biomedical applications. It is also used in the synthesis of smart polymers with temperature and pH-responsive properties .
Mécanisme D'action
Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical-initiated polymerization to form long polymer chains. This process is facilitated by radical initiators such as benzoyl peroxide .
Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a radical mechanism, where the vinyl group reacts with radical initiators to form poly(vinyl acetate). This polymer can be further hydrolyzed to form poly(vinyl alcohol) .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide undergoes polymerization through a radical mechanism, forming poly(N-(hydroxymethyl)acrylamide). This polymer can form hydrogels with unique properties, such as temperature and pH responsiveness .
Comparaison Avec Des Composés Similaires
Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts greater flexibility and lower volatility .
Ethenyl Acetate: Similar compounds include methyl acetate and ethyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form poly(vinyl acetate), which has diverse applications in adhesives and coatings .
N-(hydroxymethyl)prop-2-enamide: Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxyethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its ability to form hydrogels with temperature and pH-responsive properties .
Propriétés
Numéro CAS |
26428-41-1 |
|---|---|
Formule moléculaire |
C15H25NO6 |
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C7H12O2.C4H7NO2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-2-4(7)5-3-6;1-3-6-4(2)5/h4H,2-3,5-6H2,1H3;2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
Clé InChI |
SCVSRKJMYWARRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)NCO |
Description physique |
Liquid |
Numéros CAS associés |
26428-41-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


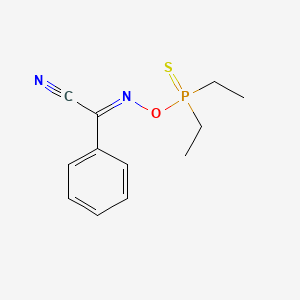
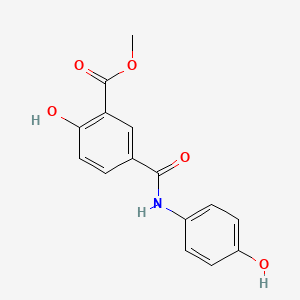
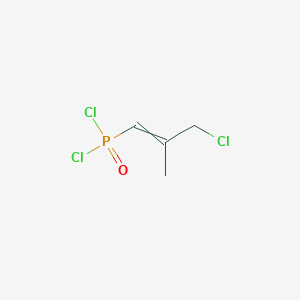
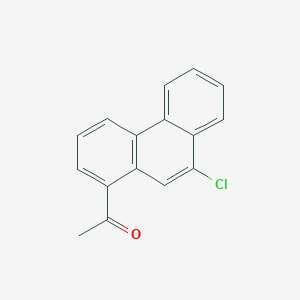
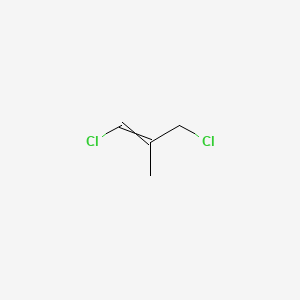
methanone](/img/structure/B14695403.png)
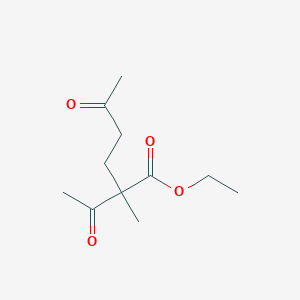
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
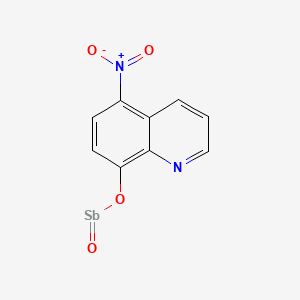
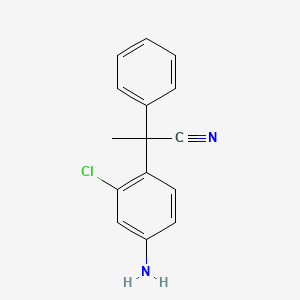

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
